molecular formula C8H7N3O B599733 1-Acetylpyrazolo[3,4-c]pyridine CAS No. 52090-67-2

1-Acetylpyrazolo[3,4-c]pyridine

Cat. No. B599733
CAS No.: 52090-67-2
M. Wt: 161.164
InChI Key: YACHLCXBKJVESW-UHFFFAOYSA-N
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Patent
US08383630B2

Procedure details

To a suspension of 3-acetylamino-4-methylpyridine (301.5 mg, 2.0 mmol, 1 equiv) in toluene (3 mL) was added tert-butyl nitrite (t-BuONO) (420 μL, 3.2 mmol, 1.6 equiv), acetic anhydride (560 μL, 6.0 mmol, 3 equiv) and potassium acetate (235.2 mg, 2.4 mmol, 1.2 equiv). The resultant mixture was heated at 80° C. for 2 hours, cooled to room temperature, and diluted with ethyl acetate (200 mL). The mixture was washed with saturated sodium bicarbonate solution (50 mL), water (50 mL) and brine (50 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to provide a crude residue. The residue was purified by flash chromatography (silica, 15% ethyl acetate/hexane to 50% ethyl acetate/hexane) to give 1-pyrazolo[3,4-c]pyridin-1-yl-ethanone (20.2 mg) which was used without further purification.
Quantity
301.5 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
420 μL
Type
reactant
Reaction Step Two
Quantity
560 μL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
235.2 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][C:10]=1[CH3:11])(=[O:3])[CH3:2].[N:12](OC(C)(C)C)=O.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[N:4]1([C:1](=[O:3])[CH3:2])[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:10]2[CH:11]=[N:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
301.5 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=NC=CC1C
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
420 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
560 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
potassium acetate
Quantity
235.2 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with saturated sodium bicarbonate solution (50 mL), water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, 15% ethyl acetate/hexane to 50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=2C1=CN=CC2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 mg
YIELD: CALCULATEDPERCENTYIELD 6.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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